Ethyl 2-(3-(4-chlorophenyl)propyl)oxirane-2-carboxylate
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Overview
Description
Ethyl 2-(3-(4-chlorophenyl)propyl)oxirane-2-carboxylate is an organic compound with the molecular formula C14H17ClO3. This compound is characterized by the presence of an oxirane ring, a chlorophenyl group, and an ester functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-(4-chlorophenyl)propyl)oxirane-2-carboxylate typically involves the reaction of 4-chlorophenylpropyl bromide with ethyl oxirane-2-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(4-chlorophenyl)propyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Ethyl 2-(3-(4-chlorophenyl)propyl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-(3-(4-chlorophenyl)propyl)oxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The chlorophenyl group enhances its binding affinity to certain receptors, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-(4-bromophenyl)propyl)oxirane-2-carboxylate
- Ethyl 2-(3-(4-fluorophenyl)propyl)oxirane-2-carboxylate
- Ethyl 2-(3-(4-methylphenyl)propyl)oxirane-2-carboxylate
Uniqueness
Ethyl 2-(3-(4-chlorophenyl)propyl)oxirane-2-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity and binding affinity compared to its analogs with different substituents on the phenyl ring .
Properties
CAS No. |
78573-33-8 |
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Molecular Formula |
C14H17ClO3 |
Molecular Weight |
268.73 g/mol |
IUPAC Name |
ethyl 2-[3-(4-chlorophenyl)propyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C14H17ClO3/c1-2-17-13(16)14(10-18-14)9-3-4-11-5-7-12(15)8-6-11/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
JRJKRKPUMKSDEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CO1)CCCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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